molecular formula C33H33N7O2S2 B2709827 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione CAS No. 674817-73-3

8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2709827
CAS No.: 674817-73-3
M. Wt: 623.79
InChI Key: PIXNNJRTPJHDNG-UHFFFAOYSA-N
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Description

8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzhydrylpiperazine moiety with a benzothiazolylsulfanyl group, linked to a dimethylpurine core. Its intricate molecular architecture suggests diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzhydrylpiperazine Moiety: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions to form 4-benzhydrylpiperazine.

    Introduction of the Benzothiazolylsulfanyl Group: The benzothiazole ring is introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with an ethyl halide to form the desired ethylbenzothiazole intermediate.

    Coupling with the Dimethylpurine Core: The final step involves coupling the previously synthesized intermediates with a dimethylpurine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole and purine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, strong bases or acids

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzothiazole and purine moieties are known to interact with various biological pathways, potentially affecting cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzyl-1-piperazinyl)-3,3-dimethyl-2-butanone dihydrochloride
  • 4-(4-Benzyl-1-piperazinyl)-5-(1,1’-biphenyl)-4-ylthieno(2,3-d)pyrimidine
  • 3-(1,3-Benzothiazol-2-yl)-2-pyrazinecarboxamide

Uniqueness

8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Biological Activity

The compound 8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione is a complex organic molecule belonging to the purine family. Its unique structure combines a purine core with functional groups that may enhance its biological activity, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its potential therapeutic effects, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC33H33N7O2S2
Molecular Weight623.8 g/mol
IUPAC NameThis compound
InChIInChI=1S/C33H33N7O2S2/c1-36-29-28(30(41)37(2)33(36)42)40(21-22-43-32-34-25-15-9-10-16-26(25)44-32)31(35-29)39-19-17-38(18-20-39)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,27H,17-22H2,1-2H3

Structural Features

The compound features:

  • Benzhydrylpiperazine Moiety : This suggests potential interactions with neurotransmitter receptors in the central nervous system.
  • Benzo[d]thiazole Group : This group may contribute to the compound's pharmacological properties through various interactions with biological targets.

Anticancer Properties

Preliminary studies indicate that compounds related to the purine family exhibit significant anticancer activities. For example, derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The specific biological activity of This compound requires further empirical investigation.

The compound's mechanism of action likely involves:

  • Enzyme Inhibition : Interactions with specific enzymes that regulate cellular processes.
  • Receptor Modulation : Binding to neurotransmitter receptors could influence signaling pathways associated with cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Purine Derivatives : A study demonstrated that purine derivatives could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
  • Neurotransmitter Interaction Studies : Research indicates that piperazine derivatives can exhibit selective binding to serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.
  • Oxidative Stress Induction : Compounds with similar structures have been shown to increase reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in tumor cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of This compound :

Compound NameBiological ActivityMechanism of Action
8-(4-Benzhydrylpiperazin)-7-[benzothiazole]Anticancer activity in various cell linesEnzyme inhibition and receptor modulation
7-(benzo[d]thiazole)-purine derivativesInduction of apoptosis in cancer cellsROS generation and mitochondrial pathway
Piperazine derivativesNeurotransmitter receptor modulationBinding to serotonin and dopamine receptors

Properties

CAS No.

674817-73-3

Molecular Formula

C33H33N7O2S2

Molecular Weight

623.79

IUPAC Name

8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C33H33N7O2S2/c1-36-29-28(30(41)37(2)33(36)42)40(21-22-43-32-34-25-15-9-10-16-26(25)44-32)31(35-29)39-19-17-38(18-20-39)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,27H,17-22H2,1-2H3

InChI Key

PIXNNJRTPJHDNG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NC7=CC=CC=C7S6

solubility

not available

Origin of Product

United States

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